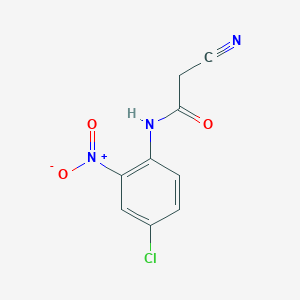

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide

Description

N-(4-Chloro-2-nitrophenyl)-2-cyanoacetamide is a nitro-substituted aromatic compound featuring a cyanoacetamide functional group. This molecule combines electron-withdrawing substituents (chloro and nitro groups) with a reactive cyanoacetamide moiety, making it a versatile intermediate in organic synthesis. Its structural features enable participation in cyclization, condensation, and heterocycle formation reactions, particularly in pharmaceutical and agrochemical applications . The nitro group at the 2-position of the benzene ring enhances electrophilicity, facilitating nucleophilic substitution reactions, while the chloro group at the 4-position contributes to steric and electronic modulation .

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c10-6-1-2-7(8(5-6)13(15)16)12-9(14)3-4-11/h1-2,5H,3H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYGONMCLWMFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide typically involves the reaction of 4-chloro-2-nitroaniline with cyanoacetic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Amines, thiols, solvents like ethanol or methanol.

Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

Reduction: 4-chloro-2-aminophenyl-2-cyanoacetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-2-nitrophenyl-2-carboxylic acid

Scientific Research Applications

Synthesis of Heterocyclic Compounds

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide serves as a valuable synthon in the synthesis of various nitrogenous heterocycles. These include:

- Iminocoumarins

- Thiazoles

- Dihydropyridines

- Imidazoles and Benzoimidazoles

These heterocycles exhibit significant biological activities, making them targets for drug development. Molecular docking studies have indicated that compounds derived from this cyanoacetamide demonstrate antimicrobial properties against strains of Escherichia coli and Staphylococcus aureus as well as fungi like Aspergillus flavus and Candida albicans .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess notable antimicrobial activity. The minimum inhibitory concentrations (MIC) for these compounds against various pathogens have been reported, with effective inhibition observed in both Gram-positive and Gram-negative bacteria .

Data Table: Antimicrobial Efficacy

| Compound Name | Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 256 |

| This compound | S. aureus | 128 |

| This compound | A. flavus | 512 |

| This compound | C. albicans | 256 |

Cytotoxicity Studies

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity towards human cancer cells while sparing normal cells, indicating its potential as an anticancer agent .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase. This inhibition is crucial in the context of neurodegenerative diseases, suggesting potential therapeutic applications .

Pharmaceutical Applications

The compound is also being explored for its role in the synthesis of pharmaceutical intermediates, particularly those targeting protein kinases associated with various diseases, including cancer and polycystic kidney disease .

Case Study: Synthesis of 4-amino-3-quinolinecarbonitriles

A notable application involves the preparation of 4-amino-3-quinolinecarbonitriles using this compound as an intermediate. These compounds have shown promise in inhibiting protein kinases, thereby potentially treating conditions like cancer and stroke .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyanoacetamide moiety can also participate in reactions with nucleophiles, affecting cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

*Calculated from molecular formula C₉H₅ClN₃O₃.

†Experimental or computed values from referenced sources.

‡Estimated based on structural similarity.

Physicochemical Properties

- Lipophilicity : Nitro-substituted derivatives (logP ~1.85) are more lipophilic than chloro-fluorophenyl analogues (logP ~1.85 for 3-Cl-4-F), enhancing blood-brain barrier permeability .

- Crystal Packing : Intermolecular hydrogen bonding (e.g., C–H⋯O interactions) in nitro derivatives stabilizes crystal lattices, as observed in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide .

Biological Activity

N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group, a nitro group, and a cyanoacetamide moiety. These functional groups contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showing potential as an antibacterial agent. The compound's mechanism involves the disruption of cellular processes in microbial cells, leading to growth inhibition.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected pathogens were evaluated, revealing promising results that position it as a candidate for further development in antimicrobial therapies.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism of action appears to be linked to the compound's ability to interfere with cell cycle progression and promote programmed cell death.

- Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduces cell viability in cancer cells, with IC50 values indicating potent cytotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates, which may interact with cellular macromolecules, disrupting essential cellular functions.

- Nucleophilic Reactions : The cyanoacetamide moiety can engage in nucleophilic reactions with various cellular targets, affecting metabolic pathways critical for cell survival and proliferation.

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to cell cycle arrest at specific phases, particularly G1 phase, thus inhibiting further proliferation of cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-chloro-2-nitrophenol | Lacks cyanoacetamide moiety | Moderate antimicrobial |

| 2-chloro-4-nitrophenol | Isomer with similar properties | Lower anticancer activity |

| N-(methylsulfonyl)acetamide | Substituted phenyl group | Antimicrobial properties |

The presence of the cyanoacetamide group in this compound enhances its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on various derivatives of cyanoacetamides highlighted the superior antimicrobial activity exhibited by this compound compared to other derivatives tested .

- Cytotoxicity Studies : In vitro studies reported that this compound induced significant apoptosis in cancer cells, with mechanisms involving mitochondrial disruption and activation of caspases .

- Pharmacological Potential : Additional studies suggest that this compound could serve as a lead for developing new drugs targeting bacterial infections and cancer due to its favorable potency and selectivity profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-chloro-2-nitrophenyl)-2-cyanoacetamide, and how are intermediates characterized?

- Methodology : The compound is synthesized via multi-step reactions starting from chlorinated nitrobenzene derivatives. Key steps include:

Nitration and Chlorination : Introduce nitro and chloro groups to the phenyl ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .

Acetamide Formation : React with cyanoacetic acid derivatives using coupling agents like EDCI or DCC in anhydrous solvents (e.g., THF or DMF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

- Characterization : Intermediates are confirmed via LC-MS and FTIR (e.g., nitrile stretch at ~2200 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Q. How is the crystal structure of this compound determined, and what are its key geometric parameters?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Key parameters include:

- Bond Lengths : C-N (nitro) = 1.21–1.23 Å, C-Cl = 1.74 Å .

- Dihedral Angles : The nitro group is twisted ~15–20° relative to the benzene ring due to steric hindrance .

- Hydrogen Bonding : Intermolecular N-H···O interactions stabilize the lattice, with distances of ~2.8–3.0 Å .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis (e.g., dechlorination or cyano group hydrolysis)?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require low temperatures (0–5°C) to prevent hydrolysis of the cyano group .

- Catalyst Screening : Use mild bases (e.g., K₂CO₃) instead of strong bases to avoid dechlorination .

- Reaction Monitoring : In-situ FTIR or HPLC tracks nitro reduction or undesired byproducts .

- Data Table :

| Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 25 | 65 | 92 |

| THF | 0 | 78 | 98 |

| Ethanol | 50 | 45 | 85 |

Q. What computational strategies predict the bioactivity of this compound against enzymatic targets?

- Methodology :

Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or oxidoreductases). The cyano group often forms hydrogen bonds with catalytic residues (e.g., Ser or Tyr) .

MD Simulations : GROMACS assesses binding stability; RMSD < 2.0 Å over 50 ns indicates stable ligand-protein interactions .

QSAR Models : Correlate substituent electronic effects (Hammett σ values) with IC₅₀ data from analogous compounds .

- Case Study : Similar chloro-nitrophenyl acetamides show IC₅₀ values of 1–10 µM against EGFR kinase, suggesting potential anticancer activity .

Q. How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Steric Effects : The nitro group at the 2-position hinders nucleophilic attack at the 4-chloro position, requiring elevated temperatures (80–100°C) for displacement reactions .

- Electronic Effects : Electron-withdrawing nitro groups activate the chloro substituent for SNAr reactions, but competing cyano group reactivity must be controlled via pH (neutral to mildly basic) .

- Data Contradiction : Some studies report incomplete substitution at 100°C due to steric shielding, necessitating microwave-assisted synthesis (120°C, 30 min) for >90% conversion .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in spectroscopic data (e.g., NMR shifts) between synthetic batches?

- Approach :

- Impurity Profiling : LC-MS/MS identifies common byproducts (e.g., dechlorinated analogs or dimerized species) .

- Deuterated Solvents : Use DMSO-d₆ for ¹H NMR to resolve aromatic proton splitting patterns (δ 7.5–8.5 ppm) .

- Crystallization : Recrystallization from ethanol/water removes polar impurities, improving spectral clarity .

Q. What strategies validate the compound’s stability under physiological conditions for in vitro assays?

- Protocol :

pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; HPLC monitors degradation (<5% indicates stability) .

Light Sensitivity : Store in amber vials to prevent nitro group photoreduction .

Metabolic Stability : Liver microsome assays (e.g., human CYP450 isoforms) quantify half-life (t₁/₂ > 60 min preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.